molecular formula C17H12N6O B10797834 3-phenyl-N-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide

3-phenyl-N-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide

Cat. No.: B10797834
M. Wt: 316.32 g/mol
InChI Key: JWMBXLLOVDKXRE-UHFFFAOYSA-N
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Description

OSM-S-407 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration.

Preparation Methods

The synthesis of OSM-S-407 involves several steps, starting with the construction of the thienopyrimidine scaffold. The chlorinated thienopyrimidone is used in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Chemical Reactions Analysis

OSM-S-407 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

OSM-S-407 has been extensively studied for its potential in treating malaria. It has shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound has low mammalian cell toxicity and a low propensity for resistance development . Additionally, OSM-S-407 has been investigated for its potential use in other areas of medicine and industry, including drug delivery systems and polymer science .

Mechanism of Action

OSM-S-407 exerts its effects by inhibiting the Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite. The compound forms a covalent adduct with the enzyme, leading to its inhibition .

Comparison with Similar Compounds

Similar compounds to OSM-S-407 include other aminothienopyrimidine derivatives such as OSM-S-106. These compounds share a similar scaffold but differ in their specific functional groups and substitutions. OSM-S-407 is unique in its potent activity against Plasmodium falciparum and its low toxicity profile .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C17H12N6O

Molecular Weight

316.32 g/mol

IUPAC Name

3-phenyl-N-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide

InChI

InChI=1S/C17H12N6O/c24-17(20-13-6-8-18-9-7-13)14-10-19-11-15-21-22-16(23(14)15)12-4-2-1-3-5-12/h1-11H,(H,18,20,24)

InChI Key

JWMBXLLOVDKXRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C(=CN=C3)C(=O)NC4=CC=NC=C4

Origin of Product

United States

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